molecular formula C13H11Cl3OS B14502204 2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol CAS No. 63003-14-5

2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol

Cat. No.: B14502204
CAS No.: 63003-14-5
M. Wt: 321.6 g/mol
InChI Key: BZKDLEMCGUMMJQ-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol is a chemical compound known for its unique structure and properties. It contains a trichloromethyl group, a naphthalene ring, and a sulfanyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol can be achieved through several methods. One common approach involves the addition of trichloromethyl anion to carbonyl compounds such as aldehydes or ketones . This method typically requires the use of toxic trichloromethyl anion sources like chloroform and trichloroacetic acid . Another method involves the use of moisture-sensitive organometallic reagents, such as organomagnesium compounds, to react with dehydrated chloral .

Industrial Production Methods

Industrial production of this compound may involve the use of palladium-catalyzed reactions. For instance, the N-heterocyclic carbene (NHC)-coordinated cyclometallated palladium complex (CYP) can catalyze the addition of arylboron compounds to chloral hydrate . This method offers a more efficient and environmentally friendly approach compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dichloromethyl or methyl derivatives.

Scientific Research Applications

2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The naphthalene ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol is unique due to its combination of a trichloromethyl group, a naphthalene ring, and a sulfanyl group. This structure provides distinct reactivity and binding properties, making it valuable in various chemical and biological applications.

Properties

CAS No.

63003-14-5

Molecular Formula

C13H11Cl3OS

Molecular Weight

321.6 g/mol

IUPAC Name

2,2,2-trichloro-1-(2-methylnaphthalen-1-yl)sulfanylethanol

InChI

InChI=1S/C13H11Cl3OS/c1-8-6-7-9-4-2-3-5-10(9)11(8)18-12(17)13(14,15)16/h2-7,12,17H,1H3

InChI Key

BZKDLEMCGUMMJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)SC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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